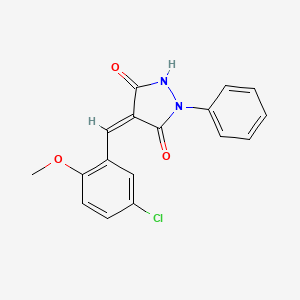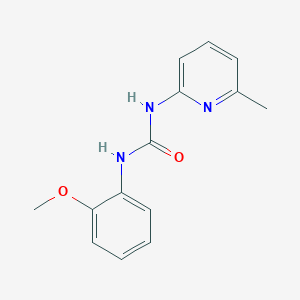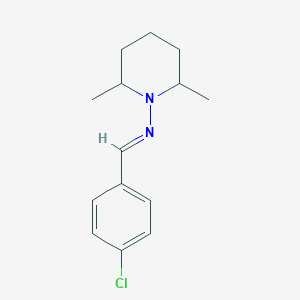![molecular formula C16H15NO3 B5806793 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)
1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene, also known as MVPM, is a chemical compound that has been extensively studied in scientific research. It is a member of the family of compounds known as nitrostyrenes, which have been shown to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is not fully understood. It is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. It may also modulate the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. It may also modulate the expression of certain genes involved in these processes. In addition, it has been shown to reduce the production of certain cytokines involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene in lab experiments is that it has been shown to have anti-inflammatory and anti-cancer properties. This makes it a potentially useful compound for studying these processes in vitro. One limitation is that the mechanism of action of 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are many future directions for research on 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its mechanism of action, which is not fully understood. Further studies are needed to determine the precise molecular targets of 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene and how it modulates their activity. In addition, studies are needed to determine the pharmacokinetics and toxicity of 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene in vivo, which will be important for its development as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has been described in the literature. It involves the reaction of 4-(2-nitrovinyl)phenol with 1-methyl-3-(chloromethyl)benzene in the presence of a base. The resulting product is 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has been studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-cancer properties. In one study, it was found to inhibit the growth of human breast cancer cells in vitro. In another study, it was shown to reduce inflammation in a mouse model of rheumatoid arthritis.
Propiedades
IUPAC Name |
1-methyl-3-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-13-3-2-4-15(11-13)12-20-16-7-5-14(6-8-16)9-10-17(18)19/h2-11H,12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWXXRYUDGIIQX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-({4-[(E)-2-nitroethenyl]phenoxy}methyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)



![1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)
![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)
![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)



![5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5806798.png)
![7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5806802.png)